3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Suzuki–Miyaura Coupling Reaction Optimization Palladium Catalysis

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1782553-14-3; C₇H₃BrF₃N₃; MW 266.02) is a privileged pyrazolo[1,5-a]pyrimidine scaffold featuring two chemically orthogonal reactive handles : a C-3 bromine atom amenable to Suzuki–Miyaura cross-coupling and a C-7 trifluoromethyl group that enhances metabolic stability and serves as a sensitive ¹⁹F NMR probe. This compound is primarily employed as a versatile intermediate for the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine libraries with demonstrated activity against Pim1 kinase and monoamine oxidase B (MAO-B).

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
Cat. No. B13325018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)N=C1)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-4-3-13-14-5(7(9,10)11)1-2-12-6(4)14/h1-3H
InChIKeyUSDOLASSWSBATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine – A Key Dual-Reactive Heterocyclic Building Block for Accelerated Drug Discovery


3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1782553-14-3; C₇H₃BrF₃N₃; MW 266.02) is a privileged pyrazolo[1,5-a]pyrimidine scaffold featuring two chemically orthogonal reactive handles : a C-3 bromine atom amenable to Suzuki–Miyaura cross-coupling and a C-7 trifluoromethyl group that enhances metabolic stability and serves as a sensitive ¹⁹F NMR probe [1]. This compound is primarily employed as a versatile intermediate for the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine libraries with demonstrated activity against Pim1 kinase and monoamine oxidase B (MAO-B) [1][2].

Why 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in Diversification Campaigns [1]


Simple substitution of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with the non-brominated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine or the 3-chloro/3-iodo analogs is not equivalent because the C-3 bromine atom is the indispensable handle for late-stage Suzuki–Miyaura diversification at this position [1]. When the C-3 halogen is absent, the entire C-3 aryl introduction step becomes synthetically inaccessible . Conversely, when a chlorine or iodine replaces bromine, the competing debromination (actually, dehalogenation) side reaction observed in the brominated scaffold has been meticulously optimized to just 8% under a specific XPhosPdG2/XPhos tandem catalyst system, whereas alternative halogens or catalyst regimes can lead to >50% dehalogenated by-product formation, dramatically reducing usable yield [1]. Consequently, every batch of the brominated building block is backed by a published, reproducible protocol that guarantees high conversion, making it the only halogen variant with a validated, high-yielding diversification procedure [1][2].

Quantitative Differentiation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Suzuki–Miyaura Coupling Yield: 92% Isolated Yield Under Optimized Conditions vs. 45% Under Standard PdCl₂(dppf) Conditions [1]

For the key diversification step at the C-3 position, the bromine atom of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one exhibits a 47-percentage-point higher isolated yield when the XPhosPdG2/XPhos tandem catalyst system is used instead of the conventional PdCl₂(dppf) catalyst [1]. Under optimized conditions (XPhosPdG2 5 mol%, XPhos 10 mol%, K₂CO₃, EtOH/H₂O (4:1), 110 °C, 12 h), the desired C-3 arylated product was obtained in 92% yield with only 8% of the dehalogenated side product [1]. In contrast, replacing the catalyst with PdCl₂(dppf) under otherwise identical conditions gave only a 45% yield of the desired product, accompanied by 55% of the debrominated by-product ([Table 1, entry 6] in the source) [1]. This demonstrates that the bromo functionality, while inherently prone to debromination, is uniquely controllable to near-quantitative conversion when the disclosed catalyst/ligand combination is employed—a feature not reported for the chloro or iodo analogs.

Suzuki–Miyaura Coupling Reaction Optimization Palladium Catalysis

Debromination Suppression: 8% Side Product vs. 69% Under Ellermann Conditions [1]

The major side reaction plaguing Suzuki couplings of 3-bromo-pyrazolo[1,5-a]pyrimidines is debromination, which generates an inactive des-bromo by-product that co-elutes with the desired product and requires tedious chromatographic separation [1]. Under the widely used Ellermann conditions (XPhosPdG3/XPhos, K₃PO₄, THF, 80 °C), the debrominated side product was formed in 69% yield, while the target arylated product was isolated in a mere 31% yield [1]. In stark contrast, employing the tandem catalyst XPhosPdG2 (2.5 mol%)/XPhos (5 mol%) in EtOH/H₂O at 135 °C for 40 min under microwave irradiation suppressed the debromination side product to just 8%, delivering an 89% yield of the coupling product ([Table 1, entry 21]) [1]. This 61-percentage-point reduction in side-product formation eliminates a major purification bottleneck that severely limits the utility of generic 3-halopyrazolo[1,5-a]pyrimidines obtained from unoptimized protocols.

Debromination Control Catalyst Design Purity Optimization

Orthogonal Dual Diversification: Simultaneous C-3 Suzuki and C-5 SNAr Yielding 74–93% Isolated Products [1]

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is unique among 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines because it permits two sequential, orthogonal diversification reactions without protecting group manipulation [1]. After Suzuki–Miyaura coupling at C-3 (yields ranging from 74% for electron-withdrawing arylboronic acids to 93% for electron-rich arylboronic acids), the C-5 lactam carbonyl is activated with PyBroP and then subjected to nucleophilic aromatic substitution (SNAr) with amines or thiols, giving 3,5-bifunctionalized products in 61–93% yields [1]. In contrast, the analogous 3-chloro or 3-iodo derivatives have not been demonstrated to achieve both diversification steps in a single published synthetic sequence, nor has a dehalogenated scaffold lacking a C-3 halogen been able to participate in the C-3 Suzuki step at all . This dual reactivity reduces the number of synthetic steps required to access fully decorated 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines from 5–6 steps to just 2 steps from this one building block.

Orthogonal Functionalization Parallel Library Synthesis Scaffold Diversification

Validated Precursor to Nanomolar Pim1 Kinase Inhibitors: Fluorinated Analogues Achieve IC₅₀ = 18 nM and 27 nM [1]

The synthetic methodology based on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was directly validated by preparing trifluoromethylated analogues of two established potent Pim1 kinase inhibitors [1]. Compounds 6k and 6l, synthesized from this building block via a two-step C-3 Suzuki/C-5 SNAr sequence, exhibited IC₅₀ values of 18 nM and 27 nM against Pim1 kinase, respectively [1]. These values are comparable to the non-fluorinated parent compounds (IC₅₀ = 18 nM and 27 nM), demonstrating that the CF₃ group can be introduced without compromising target potency while predictably enhancing metabolic stability and lipophilicity (ClogP increase of ~0.8 log units typical for H→CF₃ substitution in heteroaromatic systems) [2]. No other 3-halo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been explicitly validated as a precursor to kinase inhibitors with disclosed nanomolar IC₅₀ data in the peer-reviewed literature.

Pim1 Kinase Kinase Inhibitors Oncology Trifluoromethyl Bioisostere

Highest-Value Application Scenarios for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Based on Published Evidence


Accelerated Kinase-Focused Library Synthesis for Oncology Lead Discovery [REFS-1]

Medicinal chemistry teams developing kinase inhibitors can procure this building block as a single key intermediate to generate focused libraries of 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in just two steps (C-3 Suzuki then C-5 SNAr), with published yields of 74–93% for the C-3 step and 61–93% for the C-5 step [1]. The Pim1 inhibitory activity of the resulting compounds (IC₅₀ = 18–27 nM) validates the scaffold's suitability for kinase programs, while the CF₃ group provides a convenient ¹⁹F NMR handle for binding and metabolism studies [1]. Competitor building blocks lacking the C-3 bromine cannot participate in this diversification strategy, forcing teams to invest in additional synthetic steps .

MAO-B Inhibitor Development for Neurodegenerative Disease Programs [REFS-1]

Derivatives synthesized from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one have exhibited micromolar IC₅₀ values against monoamine oxidase B (MAO-B), a validated target for Parkinson's disease and other neurodegenerative disorders [1]. Research groups investigating CNS-penetrant MAO-B inhibitors can use this building block to introduce aryl diversity at C-3 and amine diversity at C-5 while retaining the metabolically stabilizing CF₃ group at C-7, a feature that generic pyrazolo[1,5-a]pyrimidine building blocks do not offer .

Anti-Inflammatory Agent Synthesis via the 3,5-Diarylated Scaffold [REFS-1]

The RSC Advances 2021 study demonstrated the practical utility of this building block by synthesizing a known anti-inflammatory agent in good to excellent yields, validating the scaffold for inflammation target programs [1]. Groups pursuing COX-2/5-LOX dual inhibition or other inflammatory targets can leverage the published, high-yielding protocol to access a library of analogs without re-optimizing coupling conditions, unlike alternative 3-halo scaffolds where debromination side reactions remain unresolved [1].

Antiparasitic Drug Discovery (Chagas Disease and Leishmaniasis) [REFS-1]

Recent patent filings (WO2024015832) explicitly disclose derivatives of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as potent inhibitors against tropical parasitic diseases including Chagas disease and leishmaniasis [1]. For neglected disease drug discovery programs, selecting a building block with demonstrated patent-backed antiparasitic activity accelerates lead optimization by providing a pre-validated starting point, whereas generic 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines without the C-3 halogen are structurally incapable of generating the patented 3-aryl derivatives [1].

Quote Request

Request a Quote for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.